molecular formula C14H15Cl2NO4 B7540778 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid

Cat. No. B7540778
M. Wt: 332.2 g/mol
InChI Key: NRJXCXZVGLNBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid, also known as DPC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. DPC is a piperidine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in water and potential toxicity at high doses.

Future Directions

There are several future directions for research involving 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. One potential area of research is the development of more effective synthesis methods for 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. Additionally, further studies are needed to fully understand the mechanism of action of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid and its potential therapeutic applications. Finally, future research could focus on the development of novel derivatives of 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid with improved pharmacological properties.

Synthesis Methods

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid can be synthesized through various methods, including the reaction of 3,4-dichlorophenol with acetyl chloride to form 3,4-dichlorophenyl acetate, which is then reacted with piperidine and sodium hydroxide to produce 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid. Another method involves the reaction of 3,4-dichlorophenol with piperidine and acetic anhydride to form 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid.

Scientific Research Applications

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for conditions such as arthritis and chronic pain. 1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

1-[2-(3,4-dichlorophenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c15-11-2-1-10(7-12(11)16)21-8-13(18)17-5-3-9(4-6-17)14(19)20/h1-2,7,9H,3-6,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJXCXZVGLNBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3,4-Dichlorophenoxy)acetyl]piperidine-4-carboxylic acid

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